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Compound of Interest

Compound Name: Giredestrant

Cat. No.: B1649318

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of giredestrant's performance with other selective estrogen receptor
degraders (SERDs) and standard endocrine therapies. The information is based on publicly
available data from pivotal clinical trials.

Giredestrant is an investigational, oral, next-generation selective estrogen receptor degrader
(SERD) and full antagonist designed to block the estrogen receptor (ER) and trigger its
degradation.[1][2] It is being evaluated in a comprehensive clinical development program
across various stages of ER-positive (ER+), HER2-negative (HER2-) breast cancer. This guide
summarizes the key findings from its Phase Il clinical trials and compares them with
established and emerging therapies.

Mechanism of Action: Targeting the Estrogen
Receptor Pathway

Giredestrant works by binding to the estrogen receptor, which is a key driver of growth in ER+
breast cancer. This binding not only blocks the receptor's activity but also leads to its
degradation, thereby reducing the overall levels of ER protein in the cancer cells. This dual
action aims to overcome resistance to other endocrine therapies.
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Estrogen receptor signaling and points of therapeutic intervention.

Giredestrant in Advanced or Metastatic Breast

Cancer: The evERA Trial
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The Phase Ill evERA Breast Cancer study evaluated giredestrant in combination with
everolimus versus standard-of-care endocrine therapy plus everolimus in patients with ER+,
HER2- locally advanced or metastatic breast cancer previously treated with a CDK4/6 inhibitor.

[1][3]

Experimental Protocol: evVERA Breast Cancer
(NCT05306340)

» Study Design: A Phase lll, randomized, open-label, multicenter study.[1]

» Patient Population: Patients with ER+, HER2- locally advanced or metastatic breast cancer
who had prior treatment with a CDK4/6 inhibitor and endocrine therapy.

 Intervention: Giredestrant plus everolimus.

o Comparator: Physician's choice of endocrine therapy (fulvestrant or an aromatase inhibitor)
plus everolimus.

e Primary Endpoints: Investigator-assessed progression-free survival (PFS) in the intent-to-
treat (ITT) and ESR1-mutated populations.

e Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of
response (DOR), clinical benefit rate (CBR), and safety.
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Workflow of the evERA Breast Cancer Phase lll trial.

Efficacy and Safety Data: evERA Trial

The evERA study met its primary endpoints, demonstrating a statistically significant
improvement in progression-free survival for the giredestrant combination.
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Standard
. Giredestrant + Endocrine Hazard Ratio
Endpoint . p-value
Everolimus Therapy + (95% CI)
Everolimus
PFES (ITT
] 8.77 months 5.49 months 0.56 (0.44-0.71) <0.0001
Population)
PFS (ESR1-
9.99 months 5.45 months 0.38 (0.27-0.54) <0.0001
mutated)
Immature,
Overall Survival positive trend
Immature 0.69 (0.47-1.00) 0.0473
(ITT) observed
(HR=0.69)
Immature,
Overall Survival positive trend
Immature 0.62 (0.38-1.02) 0.0566
(ESR1-mutated) observed
(HR=0.62)
Objective
Response Rate 23.8% 11.7% - -
(ITT)
Objective
Response Rate 26.6% 13.8% - -

(ESR1-mutated)

Data presented at ESMO Congress 2025.

The safety profile of the giredestrant and everolimus combination was manageable and
consistent with the known profiles of the individual drugs, with no new safety signals observed.
Notably, there were no cases of photopsia reported with giredestrant. The most common all-
grade treatment-emergent adverse effects were stomatitis, diarrhea, and anemia.

Giredestrant in Early-Stage Breast Cancer: The
lidERA Trial
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The Phase Il idERA Breast Cancer study is the first trial of a SERD to demonstrate a
significant benefit in the adjuvant setting for ER+, HER2- early-stage breast cancer.

Experimental Protocol: IdERA Breast Cancer
(NCT04961996)

o Study Design: A Phase lll, global, randomized, open-label, multicenter study.

o Patient Population: Over 4,100 patients with medium- and high-risk stage I-1ll ER+, HER2-
early breast cancer.

 Intervention: Giredestrant (30 mg daily).

» Comparator: Physician's choice of standard adjuvant endocrine therapy (tamoxifen or an
aromatase inhibitor).

e Primary Endpoint: Invasive disease-free survival (iDFS).

e Secondary Endpoints: Overall survival, disease-free survival, distant recurrence-free
survival, and safety.
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Workflow of the lidERA Breast Cancer Phase lll trial.

Efficacy and Safety Data: lidERA Trial

The lidERA study met its primary endpoint at a pre-planned interim analysis, showing a
statistically significant and clinically meaningful improvement in invasive disease-free survival
with giredestrant compared to standard-of-care endocrine therapy. Detailed quantitative data
from this trial are anticipated to be presented at the San Antonio Breast Cancer Symposium in
December 2025. Overall survival data were immature at the time of the interim analysis but
showed a positive trend. Giredestrant was well-tolerated, and its safety profile was consistent
with previous studies, with no unexpected safety findings.
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Comparative Landscape: Giredestrant vs. Other
SERDs

The development of oral SERDSs represents a significant advancement in endocrine therapy for
breast cancer. Below is a comparison of giredestrant with other key SERDs based on
available Phase II/1ll trial data.

Fulvestrant (Injectable SERD)

Fulvestrant is the first-in-class SERD, administered as an intramuscular injection. The Phase Il
FALCON trial compared fulvestrant to the aromatase inhibitor anastrozole in endocrine therapy-
naive postmenopausal women with HR+, HER2- advanced breast cancer.

. Treatment . . Key Adverse
Trial Median PFS Median OS
Arms Events

Arthralgia, hot
FALCON Fulvestrant 16.6 months 44.8 months flashes, nausea,

fatigue

Arthralgia, hot
Anastrozole 13.8 months 42.7 months flashes, fatigue,

headache

Final OS data showed no significant difference between the two arms.

Elacestrant (Oral SERD)

Elacestrant is an oral SERD approved for ER+, HER2-, ESR1-mutated advanced or metastatic
breast cancer after at least one line of endocrine therapy. The approval was based on the
Phase Il EMERALD trial.
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] Median PFS
. Treatment Median PFS Key Adverse
Trial (ESR1-
Arms (Overall) Events
mutated)
Nausea, fatigue,
vomiting,
EMERALD Elacestrant 2.8 months 3.8 months
decreased
appetite
Fatigue,
arthralgia,

Standard of Care 1.9 months 1.9 months
nausea, back

pain

Elacestrant demonstrated a significant PFS improvement, particularly in the ESR1-mutated

population.

Camizestrant (Oral SERD)

Camizestrant is another next-generation oral SERD being investigated in a broad clinical
program. The Phase 1| SERENA-2 trial compared two doses of camizestrant to fulvestrant.

. . Key Adverse
Trial Treatment Arms Median PFS
Events
Photopsia,
SERENA-2 Camizestrant (75mg) 7.2 months bradycardia, asthenia,
anemia
Photopsia,
Camizestrant (150mg) 7.7 months bradycardia, asthenia,
anemia

Arthralgia, nausea,
Fulvestrant 3.7 months )
fatigue

Camizestrant showed a significant PFS benefit over fulvestrant. Photopsia (visual
disturbances) was a notable adverse event associated with camizestrant.
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Ongoing Research and Future Directions

The pionERA Phase Il trial (NCT06065748) is currently evaluating giredestrant in combination
with a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) compared to fulvestrant plus a
CDKA4/6 inhibitor in patients with ER+, HER2- advanced breast cancer who have developed
resistance to adjuvant endocrine therapy. The results of this trial will be crucial in positioning
giredestrant in the treatment landscape for endocrine-resistant breast cancer.

Summary and Conclusion

Giredestrant has demonstrated promising efficacy and a manageable safety profile in both
advanced and early-stage ER+, HER2- breast cancer. The positive results from the evERA and
lIdERA Phase Il trials position giredestrant as a potentially significant new oral endocrine
therapy option. The all-oral combination with everolimus in the evERA trial and the
demonstrated benefit in the adjuvant setting in the lidERA trial are notable advancements.

Direct comparisons with other oral SERDs are limited by the absence of head-to-head trials.
However, the available data suggest that giredestrant has a distinct efficacy and safety profile.
The ongoing pionERA trial will provide a direct comparison with fulvestrant in combination with
CDKA4/6 inhibitors, further clarifying its role in the management of ER+ breast cancer. As more
detailed data from the giredestrant clinical trial program become available, a clearer picture of
its comparative effectiveness and place in therapy will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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